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UNC-926 Hydochloride

Epigenetics Chromatin Biology Chemical Probe

UNC-926 hydrochloride is the preferred tool compound for L3MBTL1/3 co-inhibition studies due to its near-equipotent activity (IC50: 3.9 μM L3MBTL1, 3.2 μM L3MBTL3), enabling complete MBT domain subfamily blockade. In contrast, UNC669 or UNC1215 leave significant L3MBTL3 activity intact. Its lack of 53BP1 binding provides a built-in specificity control in cell-based assays (1-25 μM). This well-characterized profile makes it an essential reference standard for SAR campaigns targeting methyl-lysine reader domains.

Molecular Formula C16H22BrClN2O
Molecular Weight 373.72
CAS No. 1184136-10-4; 1782573-49-2
Cat. No. B2590728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC-926 Hydochloride
CAS1184136-10-4; 1782573-49-2
Molecular FormulaC16H22BrClN2O
Molecular Weight373.72
Structural Identifiers
SMILESC1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl
InChIInChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H
InChIKeyDPPMBBHOXQOMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





UNC-926 Hydrochloride: A Selective L3MBTL1 Methyl-Lysine Reader Domain Inhibitor for Epigenetic Research Procurement


UNC-926 hydrochloride (CAS: 1184136-10-4; 1782573-49-2) is a small-molecule inhibitor that targets the methyl-lysine (Kme) reader domain of L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) [1]. It binds to the MBT (Malignant Brain Tumor) domain of L3MBTL1 with a dissociation constant (Kd) of 3.9 μM [1]. The compound functions as a chemical probe to investigate the role of L3MBTL1 in chromatin biology and gene regulation [1].

Why L3MBTL1-Targeted Experiments Demand UNC-926 Hydrochloride Over Generic Methyl-Lysine Reader Inhibitors


Generic substitution with other methyl-lysine reader domain inhibitors is not scientifically justifiable because UNC-926 hydrochloride exhibits a distinct selectivity profile within the MBT protein family [1]. While compounds like UNC-1215 show high selectivity for L3MBTL3 [2], UNC-926 demonstrates a balanced affinity across L3MBTL1, L3MBTL3, and L3MBTL4, with IC50 values of 3.9 μM, 3.2 μM, and 15.6 μM respectively [1]. This profile makes UNC-926 uniquely suitable for studies requiring simultaneous modulation of multiple MBT domain-containing proteins. Furthermore, UNC-926 does not bind to CBX7, a chromodomain protein, which is a critical differentiation from other probes that may exhibit off-target effects on polycomb group proteins [1]. The compound's solubility and formulation characteristics also differ from other MBT inhibitors, impacting experimental design and in vivo applications .

UNC-926 Hydrochloride Comparative Performance Data: Quantitative Differentiation for Scientific Selection


Balanced Multi-MBT Domain Inhibition Profile vs. L3MBTL3-Selective Probes

UNC-926 hydrochloride inhibits L3MBTL1 with an IC50 of 3.9 μM and also exhibits low micromolar affinity for the close homologs L3MBTL3 (IC50 = 3.2 μM) and L3MBTL4 (IC50 = 15.6 μM) [1]. In contrast, the chemical probe UNC-1215 is highly selective for L3MBTL3, with an IC50 of 40 nM and a Kd of 120 nM, but shows approximately 75-fold lower potency against L3MBTL1 (IC50 ≈ 2 μM) [2]. UNC-926 thus offers a distinct polypharmacology profile suitable for pan-MBT domain inhibition, whereas UNC-1215 is optimized for L3MBTL3-specific interrogation [2].

Epigenetics Chromatin Biology Chemical Probe

Superior L3MBTL1 Selectivity Window vs. UNC-669

UNC-926 inhibits L3MBTL1 with an IC50 of 3.9 μM, and its affinity for L3MBTL3 is only 1.2-fold lower (IC50 = 3.2 μM), indicating minimal selectivity between these two MBT domains [1]. In comparison, UNC-669 exhibits a 5- to 6-fold selectivity for L3MBTL1 (IC50 = 6 μM) over L3MBTL3 (IC50 = 35 μM) and an 11-fold selectivity over L3MBTL4 (IC50 > 70 μM) . Therefore, UNC-926 is a less selective, more broadly acting MBT inhibitor, while UNC-669 offers a narrower selectivity window.

Epigenetics MBT Domain Selectivity

Absence of CBX7 Binding: A Critical Differentiator from Polycomb-Targeting Probes

UNC-926 hydrochloride exhibits no detectable binding to the chromodomain of CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1) [1]. This is in stark contrast to inhibitors developed from the L3MBTL1 scaffold that have been rationally adapted to target CBX7, which show IC50 values in the range of 257–500 μM [2]. The lack of CBX7 engagement ensures that UNC-926 does not inadvertently modulate PRC1-mediated transcriptional repression, preserving the specificity of experiments aimed at MBT domain biology [1].

Epigenetics Polycomb CBX7

Dose-Dependent Inhibition of Native Histone Peptide Binding: Functional Antagonism Confirmed

In a peptide pull-down assay using the 3xMBT domain of L3MBTL1 and histone H4 peptide trimethylated at lysine 20 (H4K20me1), UNC-926 hydrochloride inhibited the protein-peptide interaction in a dose-dependent manner over a concentration range of 1–25 μM [1]. Importantly, at 25 μM, UNC-926 did not affect the binding of 53BP1 to H4K20me1, demonstrating that its inhibitory activity is specific to L3MBTL1 and does not extend to other methyl-lysine readers that recognize the same histone mark [1].

Histone Methylation Peptide Pull-Down Functional Assay

Aqueous Solubility and Formulation Flexibility: Enabling In Vitro and In Vivo Experimental Design

UNC-926 hydrochloride demonstrates aqueous solubility of at least 37.37 mg/mL in water and 100 mM in DMSO . This solubility profile is superior to many MBT inhibitors, such as UNC-1215, which is insoluble in water and requires DMSO for dissolution . The high water solubility of UNC-926 hydrochloride simplifies the preparation of dosing solutions for in vivo studies and reduces the need for organic co-solvents that may introduce experimental artifacts .

Solubility Formulation In Vivo

UNC-926 Hydrochloride Optimal Use Cases: Research and Procurement Scenarios Driven by Quantitative Differentiation


Pan-MBT Domain Inhibition Studies

UNC-926 hydrochloride is the compound of choice for experiments requiring simultaneous inhibition of multiple MBT domain-containing proteins (L3MBTL1, L3MBTL3, and L3MBTL4). Its balanced IC50 profile (3.9 μM, 3.2 μM, and 15.6 μM, respectively) allows for broad modulation of MBT family function, unlike selective probes such as UNC-1215 or UNC-669 which are optimized for single targets [1]. This scenario is particularly relevant for investigating the collective role of MBT proteins in chromatin compaction and transcriptional repression.

Experiments Requiring Exclusion of CBX7/Polycomb Interference

When the research objective is to specifically interrogate L3MBTL1 function without confounding effects on Polycomb Repressive Complex 1 (PRC1), UNC-926 hydrochloride is the appropriate tool compound. Its complete lack of CBX7 binding ensures that any observed phenotypes are attributable to L3MBTL1 antagonism rather than inadvertent modulation of PRC1 activity [1]. This is a critical consideration given the close interplay between MBT and Polycomb group proteins in gene silencing.

In Vivo Studies Requiring Aqueous Formulation

For in vivo pharmacokinetic, pharmacodynamic, or efficacy studies, UNC-926 hydrochloride offers a significant practical advantage due to its high aqueous solubility (≥37.37 mg/mL in water) [1]. This property facilitates the preparation of dosing solutions without the need for high concentrations of organic co-solvents, reducing potential vehicle-related toxicities and experimental variability. This is a key differentiator from water-insoluble MBT inhibitors like UNC-1215 .

Biochemical Assays Requiring Dose-Dependent Functional Antagonism

UNC-926 hydrochloride is validated for use in peptide pull-down assays to demonstrate dose-dependent inhibition of the native L3MBTL1-H4K20me1 interaction [1]. Its ability to fully disrupt this protein-histone binding at 25 μM, without affecting the 53BP1-H4K20me1 interaction, confirms its utility as a functional antagonist in biochemical and cell-based assays aimed at dissecting L3MBTL1-dependent chromatin signaling pathways [1].

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